![molecular formula C30H27ClN6O3 B14026942 benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[25]octane-4-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic core, a pyrazole ring, and a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chloropyridine group, and the construction of the spirocyclic core. Common reagents used in these reactions include hydrazines, nitriles, and chloropyridines. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be incorporated to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Benzyl (6R)-6-[5-amino-3-[4-(5-bromopyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Benzyl (6R)-6-[5-amino-3-[4-(5-fluoropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C30H27ClN6O3 |
|---|---|
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C30H27ClN6O3/c31-22-8-11-26(34-17-22)40-24-9-6-21(7-10-24)27-25(16-32)28(33)37(35-27)23-12-13-30(14-15-30)36(18-23)29(38)39-19-20-4-2-1-3-5-20/h1-11,17,23H,12-15,18-19,33H2/t23-/m1/s1 |
InChI-Schlüssel |
WUGWPRLKZMQRLL-HSZRJFAPSA-N |
Isomerische SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C#N)N)C(=O)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C#N)N)C(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


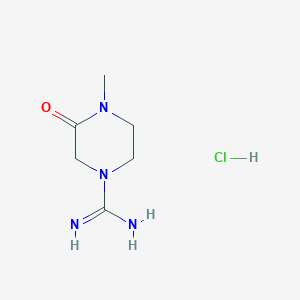
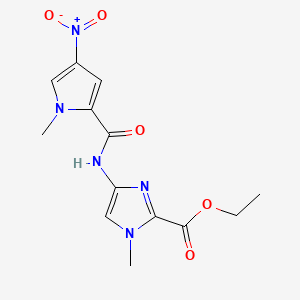
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)

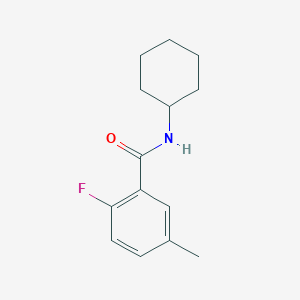
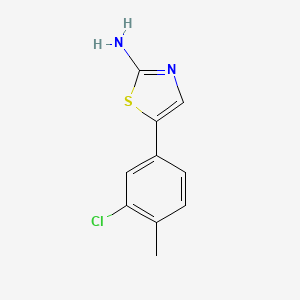
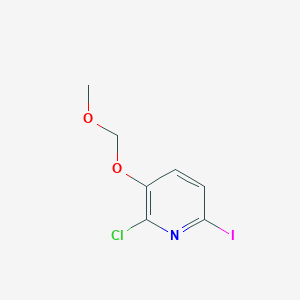
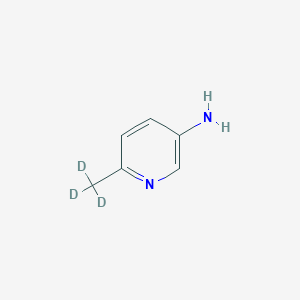

![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)




